Product packaging for 2-(Propane-1-sulfonyl)propanoic acid(Cat. No.:CAS No. 854678-70-9)

2-(Propane-1-sulfonyl)propanoic acid

Cat. No.: B3387979
CAS No.: 854678-70-9
M. Wt: 180.22 g/mol
InChI Key: MRNYYZAKYTZNIZ-UHFFFAOYSA-N
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Description

2-(Propane-1-sulfonyl)propanoic acid is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol . Its CAS registration number is 1007984-55-5 . This substance is part of a class of organic compounds featuring both a sulfonamide and a carboxylic acid functional group, a structure that is often explored in medicinal and organic chemistry research. The presence of these functional groups makes it a valuable intermediate or building block for researchers in synthesizing more complex molecules, such as potential pharmaceuticals and agrochemicals. The compound is associated with patent activity, indicating its relevance in the development of novel substances and processes . As a reagent, it can be used to introduce specific structural motifs or to study structure-activity relationships. According to safety information, this compound may be harmful if swallowed, in contact with skin, or if inhaled . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4S B3387979 2-(Propane-1-sulfonyl)propanoic acid CAS No. 854678-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-3-4-11(9,10)5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNYYZAKYTZNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Propane 1 Sulfonyl Propanoic Acid and Analogous Structures

Direct Synthetic Approaches to 2-(Propane-1-sulfonyl)propanoic Acid

Direct synthesis of this compound can be achieved through several strategic pathways, primarily involving the assembly of the molecule from either propanoic acid building blocks or precursors already containing the propane-1-sulfonyl group.

Strategies Involving Propanoic Acid Derivatives

A common and versatile strategy begins with the functionalization of propanoic acid at the α-carbon. This multi-step approach typically involves halogenation, nucleophilic substitution with a sulfur nucleophile, and subsequent oxidation.

α-Halogenation: Propanoic acid is first converted to an α-halo derivative, most commonly 2-bromopropanoic acid. This can be accomplished using standard halogenating agents such as N-bromosuccinimide (NBS) under radical initiation or via a Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

Nucleophilic Substitution: The resulting 2-halopropanoic acid (or its ester form for better reactivity and solubility) is then subjected to a nucleophilic substitution reaction with a propanethiolate salt, such as sodium propane-1-thiolate (CH₃CH₂CH₂SNa). This step forms the key C-S bond, yielding 2-(propylthio)propanoic acid.

Oxidation: The final step is the oxidation of the intermediate thioether to the desired sulfone. This transformation is crucial and can be achieved with various oxidizing agents. jchemrev.com Common reagents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone®). jchemrev.com The reaction typically proceeds through an intermediate sulfoxide, which is further oxidized to the sulfone. researchgate.net Careful control of stoichiometry and reaction conditions is necessary to prevent stopping at the sulfoxide stage and to avoid potential side reactions. jchemrev.comresearchgate.net

This sequence is summarized in the reaction scheme below:

Step 1: CH₃CH₂COOH + Br₂/PBr₃ → CH₃CH(Br)COOH

Step 2: CH₃CH(Br)COOH + CH₃CH₂CH₂SNa → CH₃CH(SCH₂CH₂CH₃)COOH + NaBr

Step 3: CH₃CH(SCH₂CH₂CH₃)COOH + [O] → CH₃CH(SO₂CH₂CH₂CH₃)COOH

Routes Utilizing Propane (B168953) Sulfonyl Precursors

An alternative approach involves starting with a molecule that already contains the propane-1-sulfonyl moiety and constructing the propanoic acid portion. This is often accomplished using the chemistry of sulfonyl-stabilized carbanions.

A prominent example is the malonic ester synthesis. The α-carbon of an alkyl sulfone is sufficiently acidic to be deprotonated by a strong base.

Preparation of an α-Sulfonyl Ester: The synthesis can begin with the alkylation of a sulfinate salt, such as sodium propane-1-sulfinate, with an α-haloacetate ester (e.g., ethyl bromoacetate) to form ethyl (propylsulfonyl)acetate.

Alkylation: The α-carbon of ethyl (propylsulfonyl)acetate is deprotonated using a suitable base, like sodium ethoxide (NaOEt), to form a stabilized carbanion. This nucleophile is then alkylated with a methylating agent, such as methyl iodide (CH₃I), to introduce the methyl group required for the propanoic acid backbone.

Hydrolysis and Decarboxylation: The resulting ethyl 2-(propylsulfonyl)propanoate is then subjected to hydrolysis (typically under acidic or basic conditions) to cleave the ester group, followed by decarboxylation (often promoted by heating) if a malonic ester derivative was used, to yield the final product, this compound.

Alkylation Reactions at the Alpha-Carbon of Carboxylic Acids

While direct sulfenylation or sulfonylation at the α-carbon of an unactivated carboxylic acid is challenging, modern methods involving the alkylation of sulfones provide a viable route. Traditional methods for the α-alkylation of sulfones often require strong bases and alkyl halides. acs.org

More recently, catalytic methods using alcohols as alkylating agents have been developed, offering a greener alternative. acs.orgresearchgate.net For the synthesis of this compound, this strategy would be applied to a precursor like (propylsulfonyl)acetic acid.

Formation of a Carbanion: The α-carbon of a (propylsulfonyl)acetic acid ester is deprotonated with a base (e.g., sodium hydride or lithium diisopropylamide) to generate a nucleophilic carbanion.

Alkylation: The carbanion is then treated with an electrophilic methyl source, like methyl iodide, to form the carbon-carbon bond at the alpha position.

Deprotection: Finally, the ester protecting group is removed through hydrolysis to afford the target carboxylic acid.

This approach leverages the acidity of the α-proton in sulfones, which is enhanced by the electron-withdrawing nature of the sulfonyl group.

Derivatization and Functionalization Strategies Leading to Related Sulfonyl Propanoic Acids

The core structure of sulfonyl propanoic acids can be readily modified to produce a variety of derivatives, such as sulfonyl halides and sulfonamides. These transformations are essential for creating libraries of related compounds for applications in drug discovery and materials science.

Formation of Sulfonyl Halides and Sulfonamides from Sulfonic Acid Salts

Although the target molecule is a sulfonyl carboxylic acid, analogous structures are often derived from sulfonic acids. The conversion of sulfonic acids or their salts into sulfonyl halides is a cornerstone of sulfonamide synthesis. acs.orgacs.orgnih.gov

Sulfonyl Halide Formation: Sulfonic acid salts (R-SO₃Na) can be converted to the corresponding sulfonyl chlorides (R-SO₂Cl) using various chlorinating agents. researchgate.net Classic reagents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). google.com Milder, more modern reagents such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) are also effective and can be more suitable for sensitive substrates. researchgate.net The direct conversion of sulfonic acids to sulfonyl halides is also a common practice. wikipedia.orggoogle.com

Sulfonamide Synthesis: Once formed, the sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by primary or secondary amines to form sulfonamides (R-SO₂NR'R''). organic-chemistry.orgmdpi.com This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. mdpi.com Direct, one-pot methods for converting sulfonic acids to sulfonamides without isolating the sulfonyl chloride intermediate have also been developed, often using activating agents like triphenylphosphine ditriflate or under microwave irradiation. acs.orgacs.orgnih.gov

Starting MaterialReagent(s)ProductReference(s)
R-SO₃H / R-SO₃NaPCl₅, SOCl₂, or Cyanuric ChlorideR-SO₂Cl researchgate.netgoogle.com
R-SO₂ClR'R''NH, BaseR-SO₂NR'R'' organic-chemistry.orgmdpi.com
R-SO₃HAmines, Activating Agent (e.g., PPh₃(OTf)₂)R-SO₂NR'R'' acs.orgnih.gov

Transformation of Sulfur-Containing Precursors

The oxidation of lower-oxidation-state sulfur precursors, particularly thioethers (sulfides), is a fundamental and widely used method for synthesizing sulfones. jchemrev.com This approach is integral to the synthetic strategy outlined in section 2.1.1.

The oxidation process generally involves two stages:

Thioether to Sulfoxide: The initial oxidation converts the thioether (R-S-R') to a sulfoxide (R-SO-R'). A single equivalent of an oxidizing agent is typically used for this step.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone (R-SO₂-R').

A variety of reagents can effect these transformations, with the choice often depending on the desired selectivity and the presence of other functional groups in the molecule.

Oxidizing AgentSelectivity (Sulfoxide vs. Sulfone)Typical ConditionsReference(s)
Hydrogen Peroxide (H₂O₂)Can be selective for sulfoxide or proceed to sulfone, often requires a catalyst (e.g., Ti-zeolite) for control.Acetic acid or other solvents, sometimes with metal catalysts. researchgate.net
m-CPBAHighly effective for both steps. Stoichiometry controls the product (~1 eq for sulfoxide, >2 eq for sulfone).Chlorinated solvents (e.g., DCM) at low to ambient temperatures. jchemrev.com
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)A powerful oxidant that typically leads to the sulfone.Aqueous/organic biphasic systems (e.g., methanol/water). jchemrev.com
Sodium Periodate (NaIO₄)Often used for selective oxidation to the sulfoxide.Methanol/water, room temperature. organic-chemistry.org

The direct oxidation of thioethers to sulfones is a simple and high-yielding route. jchemrev.com For the synthesis of this compound from its thioether precursor, a strong oxidizing agent like m-CPBA (in excess) or Oxone® would ensure complete conversion to the desired sulfone oxidation state. jchemrev.com

Asymmetric Synthesis and Stereochemical Control in Alkylsulfonyl Carboxylic Acid Synthesis

The introduction of a stereocenter at the α-position to the sulfonyl group in structures analogous to this compound requires precise control over the reaction conditions and the use of chiral reagents or catalysts. While specific methods for the asymmetric synthesis of this compound are not extensively documented, several powerful strategies for the enantioselective synthesis of related β-sulfonyl carbonyl compounds and other chiral organosulfur compounds have been established. These methodologies provide a framework for the potential stereocontrolled synthesis of the target molecule.

One prominent approach involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral α-alkylated carboxylic acids, Evans' oxazolidinone auxiliaries are widely used. In a hypothetical application to an analogue of this compound, the synthesis would involve the acylation of a chiral oxazolidinone, followed by a diastereoselective alkylation or a Michael addition of a sulfonyl-containing fragment. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid. Similarly, camphorsultam has been employed as a chiral auxiliary in various asymmetric transformations, offering high levels of stereocontrol. wikipedia.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. For instance, a photoinduced, organocatalytic enantioselective radical sulfonylation has been developed for the synthesis of chiral β-sulfonyl carbonyl compounds. This method utilizes a chiral amine catalyst to control the stereochemistry of the addition of a sulfonyl radical to an α,β-unsaturated carbonyl compound, achieving high enantioselectivity (up to 96% ee). nih.gov This strategy could potentially be adapted for the synthesis of this compound precursors.

Transition metal catalysis also offers effective routes for stereochemical control. Rhodium-catalyzed asymmetric conjugate addition of boronic acids to α,β-unsaturated sulfonyl compounds has been shown to be a viable method for creating chiral sulfones. acs.org The success of this approach often relies on the use of chiral ligands that coordinate to the metal center and induce enantioselectivity.

The table below summarizes some of the key strategies and their potential application in the synthesis of chiral alkylsulfonyl carboxylic acids.

MethodologyChiral SourceKey FeaturesPotential Application to Analogs
Chiral Auxiliaries Evans' Oxazolidinones, CamphorsultamCovalent attachment of a chiral group to guide stereoselective reactions. High diastereoselectivity. Auxiliary is recoverable. wikipedia.orgDiastereoselective alkylation of an acylated auxiliary with a propane-1-sulfonylmethyl halide.
Organocatalysis Chiral Amines (e.g., cinchona alkaloids)Metal-free catalysis. Enantioselective radical reactions. nih.govEnantioselective conjugate addition of a propane-1-sulfonyl radical to an acrylate derivative.
Metal Catalysis Chiral Ligands (e.g., Chiraphos) with RhodiumHigh catalytic efficiency. Enantioselective conjugate additions. acs.orgRh-catalyzed asymmetric addition of a suitable organoboron reagent to a vinylsulfone precursor.

Green Chemistry Principles Applied to Sulfonyl Propanoic Acid Synthesis

The application of green chemistry principles to the synthesis of sulfonyl propanoic acids aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Several innovative approaches align with these principles and are applicable to the synthesis of this compound and its analogs.

Mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent, is a cornerstone of green synthesis. youtube.com Ball-milling techniques have been successfully employed for various organic transformations, including the synthesis of organosulfur compounds. acs.orgacs.org This solvent-free approach significantly reduces the generation of volatile organic compound (VOC) waste. The advantages include shorter reaction times, higher yields, and simplified product isolation.

The use of green solvents is another critical aspect of sustainable synthesis. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many reactions. Methods for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives have been developed using water as the solvent and sodium carbonate as a benign base, eliminating the need for hazardous organic solvents and reagents. mdpi.com Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure and potential for recyclability. They can act as both the solvent and a catalyst in various reactions. organic-chemistry.org

Atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a key metric in green chemistry. wikipedia.orgjocpr.com Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. For instance, a catalyst- and solvent-free oxidation of sulfides to sulfones using aqueous hydrogen peroxide demonstrates high atom economy, as the only byproduct is water. researchgate.net

A comparative overview of traditional versus green synthetic approaches for analogous sulfonyl compounds is presented in the table below.

Green Chemistry PrincipleTraditional ApproachGreen AlternativeAdvantages of Green Alternative
Solvent Use Use of volatile organic solvents (e.g., dichloromethane, toluene)Mechanochemistry (solvent-free) or use of green solvents (e.g., water, ionic liquids). acs.orgorganic-chemistry.orgReduced VOC emissions, minimized waste, improved safety.
Reagent Stoichiometry Use of stoichiometric and often hazardous reagents.Catalytic methods (organocatalysis, metal catalysis). nih.govacs.orgReduced waste, higher efficiency, potential for catalyst recycling.
Atom Economy Reactions generating significant byproducts (e.g., Wittig reaction).Addition reactions , catalyst- and solvent-free oxidations. researchgate.netjk-sci.comMaximized incorporation of starting materials into the product, minimal waste.
Energy Consumption Reactions often require high temperatures and prolonged heating.Mechanochemistry can proceed at room temperature. Microwave-assisted synthesis.Reduced energy consumption, faster reaction times.

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2 Propane 1 Sulfonyl Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation. The electronic influence of the adjacent sulfonyl group plays a significant role in modulating the reactivity of this moiety.

Esterification and Amidation Reactions

The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. These reactions typically proceed via nucleophilic acyl substitution.

Esterification: The reaction of a carboxylic acid with an alcohol, catalyzed by an acid such as sulfuric acid, yields an ester. chemguide.co.uk This process is reversible and known as Fischer esterification. chemguide.co.uk For 2-(Propane-1-sulfonyl)propanoic acid, the reaction with an alcohol (R'OH) would produce the corresponding ester. Studies on propanoic acid esterification show that reaction rates and yields are influenced by factors like temperature, catalyst amount, and the structure of the alcohol. ceon.rsresearchgate.net For instance, the reactivity of alcohols in the esterification of propanoic acid follows the descending order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. researchgate.net The electron-withdrawing nature of the α-sulfonyl group is expected to activate the carboxyl carbon towards nucleophilic attack, potentially facilitating the reaction under milder conditions compared to unsubstituted propanoic acid.

Amidation: Carboxylic acids react with amines to form amides. This transformation often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with an amine. rsc.org Direct amidation can also be achieved using catalysts like triarylsilanols. nih.gov The reaction of this compound with a primary or secondary amine (R'R''NH) would yield the corresponding amide. The general mechanism involves the addition of the amine to the carbonyl carbon, followed by the elimination of water. youtube.com Product inhibition can be a factor in catalytic amidations, with tertiary amides sometimes being more inhibitory than secondary amides. nih.gov

Table 1: Representative Conditions for Esterification and Amidation of Carboxylic Acids

Transformation Reactants Reagents/Catalyst Key Findings
Esterification Propanoic Acid, 1-Propanol H₂SO₄ Maximum yield of 96.9% was achieved at a molar ratio of acid/alcohol/catalyst of 1/10/0.20 at 65°C. ceon.rsresearchgate.net
Esterification Propanoic Acid, 1,2-Propanediol Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay The diester product is formed at 180 °C. The reaction had an apparent activation energy of 13.8 kcal mol⁻¹. rsc.org
Amidation Carboxylic Acids, Amines Thionyl Chloride (SOCl₂) A one-pot synthesis allows for the formation of secondary and tertiary amides in excellent yields, even with sterically hindered amines. rsc.org
Amidation Carboxylic Acids, Amines Triarylsilanols Tris(p-haloaryl)silanols were found to be effective catalysts for direct amidation. nih.gov

Decarboxylation Pathways in Substituted Propanoic Acids

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While simple alkanoic acids are generally stable to heat, the presence of an electron-withdrawing group at the β-position facilitates this reaction. masterorganicchemistry.com However, for this compound, the sulfonyl group is at the α-position.

Theoretical studies on the decarboxylation of propanoic acid on metal surfaces like Pd(111) and Ru(0001) suggest complex pathways. researchgate.netresearchgate.net The mechanism can involve initial O-H bond cleavage followed by C-CO₂ bond scission, or dehydrogenation at the α-carbon prior to the C-CO₂ bond breaking. researchgate.net The presence of a strong electron-withdrawing sulfonyl group at the α-carbon would stabilize a negative charge on this carbon (a carbanion). If a carbanion were to form at the α-position, it would not directly promote decarboxylation in the same way a β-carbonyl group does via a cyclic transition state. masterorganicchemistry.com However, the high acidity of the α-hydrogen (discussed in section 3.3) could play a role in alternative, potentially metal-mediated, decarboxylation mechanisms.

Reactions Involving the Sulfonyl Group

The sulfonyl group (R-SO₂-R') is generally considered a stable and relatively inert functional group. wikipedia.org However, under specific conditions, it can participate in important chemical transformations.

Nucleophilic Transformations of Sulfones

The sulfonyl group is strongly electron-withdrawing, which can render adjacent carbon atoms electrophilic. However, direct nucleophilic attack on the sulfur atom is less common than reactions occurring at the α-carbon. wikipedia.org More relevant are transformations where the sulfonyl group influences the reactivity of other parts of the molecule, or where the entire sulfone acts as a precursor to other functional groups. For example, allyl aryl sulfones can react with a Pd(0) catalyst, leading to the elimination of the sulfonyl group and the formation of a π-allyl-palladium(II) intermediate, which can then react with nucleophiles. rsc.org While not a direct nucleophilic attack on the sulfonyl group itself, this illustrates how the group can be involved in complex transformations.

Sulfonyl Group as a Leaving Group: Desulfonylation Reactions

The sulfonyl group can be removed from a molecule through reductive desulfonylation. wikipedia.orgresearchgate.net These reactions are synthetically valuable as they allow the sulfonyl group to be used as an activating group or as part of a larger synthetic strategy, only to be removed at a later stage. wikipedia.orgacs.org

Common methods for reductive desulfonylation include the use of active metals or salts such as sodium amalgam or samarium(II) iodide. wikipedia.orgresearchgate.net The mechanism often involves the transfer of an electron to the sulfone, which then fragments into a sulfinate anion and a carbon-centered radical. This radical is then further reduced and protonated to give the final hydrocarbon product. wikipedia.org

In the context of this compound, reductive desulfonylation would lead to the formation of propanoic acid. This reaction cleaves the carbon-sulfur bond, replacing the sulfonyl moiety with a hydrogen atom. wikipedia.org

Table 2: Common Reagents for Reductive Desulfonylation

Reagent Class Examples Substrate Scope
Active Metals/Salts Sodium Amalgam (Na/Hg), Samarium(II) Iodide (SmI₂) Alkyl, α-keto, and allylic sulfones. wikipedia.orgresearchgate.net
Tin Hydrides Tributyltin Hydride (Bu₃SnH) α-Keto and allylic sulfones. wikipedia.org
Transition Metals Palladium complexes (e.g., Pd(PPh₃)₄) with a hydride source Alkyl, alkenyl, and allylic sulfones. wikipedia.org

Reactivity at the Alpha-Carbon of this compound

The carbon atom situated between the carboxylic acid and the sulfonyl group (the α-carbon) is a key center of reactivity. The hydrogen atom attached to this carbon is significantly acidic due to the combined electron-withdrawing effects of the two adjacent functional groups. msu.edulibretexts.org

The acidity of α-hydrogens in carbonyl compounds is a well-established phenomenon, leading to the formation of enolates upon deprotonation. sketchy.com The presence of an additional, powerful electron-withdrawing group like a sulfone dramatically increases this acidity. The pKa of hydrogens alpha to a sulfone group is typically in the range of 20-25, and when combined with a carboxyl group, the acidity is further enhanced. msu.edu

This increased acidity means that this compound can be readily deprotonated at the α-position by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations with alkyl halides. The ability to form this stable carbanion is a cornerstone of the synthetic utility of α-sulfonyl carboxylic acids. wikipedia.org

Enolate Chemistry and Alpha-Substitution

The chemical reactivity of this compound is significantly influenced by the presence of both a carboxylic acid and a sulfonyl group attached to the same alpha-carbon. The carbon atom situated between the carboxyl group and the sulfonyl group (the α-carbon) possesses a particularly acidic proton. This heightened acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the adjacent sulfonyl and carboxyl groups. These groups stabilize the conjugate base, the enolate, which forms upon deprotonation. masterorganicchemistry.com

Enolates are organic anions derived from the deprotonation of carbonyl compounds at the alpha-carbon. wikipedia.org In the case of this compound, treatment with a suitable base results in the removal of the alpha-hydrogen to form a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge is delocalized over the alpha-carbon and the oxygen atoms of both the carboxylate and the sulfonyl group, which greatly enhances its stability. The formation of enolates from carbonyl compounds is a fundamental step that precedes many important reactions, particularly alpha-substitution reactions. libretexts.org

Once formed, the enolate of this compound can act as a nucleophile, reacting with a variety of electrophiles to yield alpha-substituted products. masterorganicchemistry.comwikipedia.org This reactivity allows for the introduction of various functional groups at the alpha-position. Because the planar enolate intermediate loses the original stereochemistry of the alpha-carbon, the subsequent attack by an electrophile typically results in a racemic mixture if a new stereocenter is formed. libretexts.org

Common alpha-substitution reactions applicable to such a system include halogenation and alkylation. libretexts.orgwikipedia.org For instance, the reaction of the enolate with halogens like bromine (Br₂) or iodine (I₂) would lead to the corresponding α-halo acid. wikipedia.org Similarly, reaction with alkyl halides can introduce new carbon-carbon bonds at the alpha-position, a process known as alkylation. libretexts.org

Table 1: Predicted Alpha-Substitution Reactions of this compound via its Enolate

ElectrophileReagent ExampleProduct Type
HalogenBromine (Br₂)2-Bromo-2-(propane-1-sulfonyl)propanoic acid
Alkyl HalideIodomethane (CH₃I)2-Methyl-2-(propane-1-sulfonyl)propanoic acid
AldehydeAcetaldehydeAldol-type addition product
KetoneAcetoneAldol-type addition product

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids, which proceeds through an acyl halide intermediate that more readily forms an enol. khanacademy.orgyoutube.com A similar strategy could be employed for this compound to achieve alpha-substitution.

Radical Processes and Hydrogen Atom Transfer in Related Systems

The sulfonyl group is a versatile functional group in organic chemistry, not only for its electronic effects but also for its participation in radical reactions. acs.org Sulfonyl-containing compounds can serve as precursors to sulfonyl radicals, which are key intermediates in various synthetic transformations. researchgate.net These radicals can be generated through methods such as photoredox catalysis or electrochemical oxidation from precursors like sulfonyl chlorides, sulfinates, or sulfone-substituted tetrazoles. rsc.orgacs.org

Once generated, sulfonyl radicals can undergo several types of reactions. A common pathway is the elimination of the sulfonyl radical from a β-sulfonyl radical intermediate, a process that is synthetically useful for forming alkenes. nih.gov They can also participate in addition reactions to unsaturated bonds or be involved in cyclizations. rsc.orgnih.gov The study of sulfonyl radicals has expanded the toolbox for constructing complex molecules, including sulfonate esters and sulfones. rsc.org

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted from a substrate, generating a new radical intermediate. mdpi.com While direct HAT studies on this compound are not widely documented, research on related systems like sulfinic acids and sulfonamides provides valuable insights. researchgate.netrsc.org For example, sulfinic acids (RSO₂H) have been characterized for their HAT reactivity, with an O-H bond dissociation enthalpy (BDE) of approximately 78 kcal/mol. researchgate.netrsc.org This value is intermediate between that of thiols and sulfenic acids. rsc.org

The inherent HAT reactivity of sulfinic acids with alkyl radicals is significant. researchgate.netrsc.org In other related systems, sulfonamides have been developed as HAT catalysts in photoredox reactions, where a sulfonamidyl radical is the key HAT agent for activating C-H bonds. rsc.org These studies suggest that the C-H bond at the alpha-position of this compound could potentially be susceptible to HAT, given its activation by two electron-withdrawing groups. Biocatalytic systems also utilize HAT for selective C-H functionalization, demonstrating the power of this approach in complex settings. nih.gov

Table 2: Comparative Bond Dissociation Enthalpies (BDEs) in Related Systems

Compound TypeBondApproximate BDE (kcal/mol)Reference
Sulfinic AcidRSO₂-H~78 researchgate.netrsc.org
ThiolRS-H~87 researchgate.netrsc.org
Sulfenic AcidRSO-H~70 researchgate.netrsc.org

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms for transformations involving this compound is crucial for predicting its behavior and developing synthetic applications. The key transformations revolve around its acidic alpha-proton and the stability of the corresponding enolate, as well as the potential for radical-based reactions.

A primary mechanistic pathway involves alpha-substitution, which proceeds through a well-established multi-step sequence. pressbooks.pub

Mechanism of Alpha-Substitution (via Enolate):

Deprotonation: A base removes the acidic proton from the alpha-carbon, which is positioned between the sulfonyl and carboxyl groups. This results in the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks an electrophile (E⁺). The attack can occur from either the carbon or oxygen atom of the enolate, but C-alkylation is typically the major pathway for reactions with many electrophiles. libretexts.org

Product Formation: A new bond is formed between the alpha-carbon and the electrophile, yielding the α-substituted propanoic acid derivative.

For radical processes, the mechanism would likely begin with the generation of a sulfonyl radical. While specific mechanisms for this compound are speculative without direct experimental data, a plausible pathway for a transformation like desulfonylation can be proposed based on known chemistry of sulfonyl compounds. acs.org

Proposed Mechanism for a Radical Transformation:

Initiation: A radical initiator or photoredox catalyst could induce the cleavage of the C-S bond to generate a propanoyl radical and a sulfonyl radical, or alternatively, abstract the alpha-hydrogen via a HAT process.

Propagation: The resulting carbon-centered or sulfonyl radical intermediate would then react further. For example, a carbon-centered radical could be trapped by a radical scavenger or participate in an addition or cyclization reaction. A sulfonyl radical could add to an alkene or undergo other characteristic transformations. rsc.orgnih.gov

Termination: The radical chain reaction is concluded by the combination of two radical species.

These mechanistic considerations provide a framework for exploring and exploiting the chemical reactivity of this compound in organic synthesis.

Advanced Characterization and Analytical Techniques for 2 Propane 1 Sulfonyl Propanoic Acid

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating 2-(Propane-1-sulfonyl)propanoic acid from reaction byproducts, starting materials, and isomers, as well as for quantifying its purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. creative-proteomics.com For the analysis of carboxylic acids like this compound, which has a relatively high boiling point and is polar, direct injection can be challenging due to potential peak tailing and interaction with the column.

To overcome this, derivatization is often employed to convert the carboxylic acid to a more volatile and less polar ester (e.g., a methyl or ethyl ester), allowing for better chromatographic performance. The sample is vaporized and separated on a column, often one with a polar stationary phase like a wax column (e.g., HP-INNOWAX) or a specialized column for free fatty acids. cerealsgrains.orgnih.gov

A flame ionization detector (FID) is commonly used for quantification due to its sensitivity to organic compounds. creative-proteomics.com For definitive identification, a mass spectrometer is used as the detector (GC-MS), which provides both retention time data from the GC and mass spectral data for the eluting components, allowing for robust compound identification. creative-proteomics.comcerealsgrains.org The detection limit for propanoic acid using GC-MS can be as low as 0.01 mg/L, demonstrating high sensitivity. creative-proteomics.com

Typical GC Method Parameters for Carboxylic Acid Analysis
Parameter Description
Column Polar stationary phase (e.g., Wax, HP-INNOWAX)
Injection Direct or after derivatization (e.g., esterification)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Carrier Gas Inert gas (e.g., Helium, Nitrogen)

This table outlines general conditions for the GC analysis of propanoic acid and similar compounds. creative-proteomics.comnih.gov

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone technique for the separation, identification, and quantification of this compound. Given the compound's polarity imparted by the sulfonic acid and carboxylic acid moieties, reversed-phase HPLC (RP-HPLC) is a highly suitable method for its analysis. nih.govwu.ac.th

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 alkyl-silica column, is employed. nih.gov The separation is achieved by using a polar mobile phase, which allows for the elution of the compound from the column based on its hydrophobicity. For a molecule like this compound, the mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net

To achieve optimal separation and peak shape, the pH of the mobile phase is a critical parameter. The inclusion of an acid, such as phosphoric acid or formic acid, can suppress the ionization of the carboxylic acid group, leading to better retention and more symmetrical peaks on a reversed-phase column. openaccessjournals.com

Detection of this compound can be accomplished using a variety of detectors. While the sulfonyl group itself is a weak chromophore, a UV detector set at a low wavelength (around 205-220 nm) can often provide sufficient sensitivity. jchr.org For more sensitive and specific detection, especially in complex matrices, a mass spectrometer (LC-MS) can be coupled with the HPLC system. uni-wuppertal.de This allows for the determination of the compound's molecular weight and provides structural information through fragmentation analysis.

A hypothetical RP-HPLC method for the analysis of this compound is detailed in the table below. The parameters are based on established methods for similar polar, acidic compounds. nih.govjchr.org

Table 1: Illustrative RP-HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic (e.g., 30:70) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. uq.edu.auwikipedia.org For this compound, which is expected to be a solid at room temperature, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. wikipedia.org

The process begins with the growth of a high-quality single crystal of the compound, which can be achieved through various methods like slow evaporation of a saturated solution. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. uq.edu.au

By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure. This technique is powerful enough to establish the absolute configuration of chiral molecules, which is relevant for this compound as it possesses a chiral center at the second carbon of the propanoic acid chain. researchgate.net

The structural data obtained from X-ray crystallography for a molecule like this compound would include the tetrahedral geometry around the sulfur atom of the sulfonyl group, as is characteristic for sulfonic acids. wikipedia.org It would also reveal the conformation of the propane (B168953) chain and the orientation of the propanoic acid moiety relative to the sulfonyl group. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfonyl groups, which dictate the crystal packing. openaccessjournals.com

Below is a table of hypothetical crystallographic data that might be expected from an analysis of this compound, based on data for similar small organic molecules containing sulfonyl groups. openaccessjournals.comresearchgate.net

Table 2: Representative Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensions a = ~5-10 Å, b = ~8-15 Å, c = ~10-20 Å
α = 90°, β = ~90-105°, γ = 90°
Volume (V) ~800-1500 ų
Z (molecules per unit cell) 4
Temperature (T) 100 K or 293 K
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)
R-factor < 0.05

Computational and Theoretical Studies on 2 Propane 1 Sulfonyl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic structure and predict various chemical and physical characteristics.

Molecular Geometry Optimization and Conformational Landscapes

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable three-dimensional structure. For 2-(Propane-1-sulfonyl)propanoic acid, this process would involve finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Due to the flexibility of the propyl and propanoic acid chains, the molecule can exist in various conformations. A thorough computational analysis would involve exploring the conformational landscape to identify the global minimum energy structure and other low-energy conformers. This is crucial as the molecular conformation can significantly influence its reactivity and physical properties.

While specific optimized geometry data for this compound is not available, we can infer expected values from studies on similar functional groups. The sulfonyl group typically exhibits a tetrahedral geometry around the sulfur atom, with O-S-O bond angles around 117-120° and C-S bond lengths in the range of 1.74-1.79 Å. st-andrews.ac.uk The carboxylic acid group is planar, and its geometry is well-characterized.

Table 1: Illustrative Optimized Geometrical Parameters for Related Molecules

ParameterMoleculeMethodValue
C-S Bond LengthMethanesulfonic acidDFT/B3LYP1.77 Å
S=O Bond LengthMethanesulfonic acidDFT/B3LYP1.45 Å
O-S-O Bond AngleMethanesulfonic acidDFT/B3LYP120.5°
C-C Bond LengthPropanoic acidDFT/B3LYP1.53 Å
C=O Bond LengthPropanoic acidDFT/B3LYP1.21 Å
C-O Bond LengthPropanoic acidDFT/B3LYP1.36 Å
O-C=O Bond AnglePropanoic acidDFT/B3LYP125.6°

This table presents data from computational studies on methanesulfonic acid and propanoic acid as illustrative examples, not for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. wikipedia.orgnih.gov For this compound, the HOMO is expected to be localized on the carboxylic acid group, particularly the oxygen atoms, while the LUMO may be distributed over the sulfonyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Molecule

ParameterMoleculeMethodEnergy (eV)
EHOMOAcetic AcidDFT/B3LYP-7.21
ELUMOAcetic AcidDFT/B3LYP-0.25
HOMO-LUMO Gap (ΔE)Acetic AcidDFT/B3LYP6.96

This table presents data from a computational study on acetic acid as an illustrative example, not for this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra. The calculated chemical shifts are typically compared to a reference compound, like tetramethylsilane (TMS).

For this compound, one would expect distinct signals for the protons and carbons in the propyl and propanoic acid moieties. The electron-withdrawing nature of the sulfonyl group would likely cause a downfield shift (higher ppm values) for the adjacent protons and carbons.

Table 3: Experimental ¹H NMR Chemical Shifts for Propanoic Acid

Proton EnvironmentChemical Shift (ppm)
CH₃~1.1
CH₂~2.3
COOH~11.7

This table presents experimental data for propanoic acid for illustrative purposes. The presence of the sulfonyl group in this compound would alter these values.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into the reaction mechanism. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For the synthesis of this compound, computational modeling could be used to investigate different synthetic routes and identify the most energetically favorable pathway. For instance, the reaction between a sulfinate salt and a 2-halopropanoic acid could be modeled to understand the nucleophilic substitution mechanism.

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent over time. MD simulations can provide information on how a molecule like this compound would be solvated by water molecules, its conformational dynamics in solution, and its interactions with other solute molecules or ions.

These simulations can reveal how the hydrophilic carboxylic acid and sulfonyl groups interact with water, while the alkyl chains may exhibit hydrophobic behavior. This information is crucial for understanding its solubility and how it might behave in a biological or environmental context. Studies on similar small carboxylic acids in water have shown that both temperature and water content significantly influence their aggregation and interaction with water molecules. acs.org

Intermolecular Interactions and Hydrogen Bonding Analysis

The presence of both a carboxylic acid and a sulfonyl group in this compound makes it capable of forming various intermolecular interactions, with hydrogen bonding being the most significant. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). The sulfonyl group's oxygen atoms are strong hydrogen bond acceptors. nih.govnih.gov

In the solid state, these interactions would dictate the crystal packing. In solution, hydrogen bonding with water molecules would be predominant. Computational analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify the strength of these hydrogen bonds. Studies on sulfonamides have shown a strong preference for hydrogen bonding to the sulfonyl oxygens. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Incorporation into Polymer Chemistry

The structure of 2-(propane-1-sulfonyl)propanoic acid suggests its potential for incorporation into polymeric structures, imparting unique functionalities. researchgate.net

Role as a Monomer or Initiator in Polymer Synthesis

The carboxylic acid moiety of this compound could potentially be used to synthesize polyesters or polyamides through condensation polymerization with diols or diamines, respectively. justia.com In such polymers, the pendant propane-1-sulfonyl group would be regularly incorporated along the polymer backbone, influencing the material's bulk properties.

Preparation of Functionalized Polymers

The introduction of sulfonyl groups into polymers is a known strategy to modify their properties. rsc.org Functionalization of polymers with sulfonic acid groups, for example, has been shown to induce the nucleation of apatite, which is relevant for creating biomimetic materials. eurjchem.com While this compound contains a sulfone rather than a sulfonic acid, the polarity and hydrogen bonding capability of the sulfonyl group could still be harnessed to create functional polymers.

One could envision grafting this compound onto existing polymer backbones through reactions involving its carboxylic acid group. This would introduce the propane-1-sulfonyl moiety as a pendant group, which could enhance properties such as thermal stability, adhesion, or hydrophilicity.

Precursor for Functional Organic Materials

The dual functionality of this compound makes it an interesting candidate as a precursor for various functional organic materials. The sulfonyl group is known for its high polarity and stability, which are desirable characteristics in materials science. nih.gov

For example, sulfonyl-containing compounds are used in the design of materials with specific electronic or optical properties. The direct conversion of carboxylic acids to sulfonamides has been explored as a route to new materials. mdpi.com By analogy, this compound could be converted into a variety of derivatives, such as esters, amides, or more complex heterocyclic structures, which could then be used as building blocks for functional materials. The sulfonyl group's ability to participate in strong intermolecular interactions, such as hydrogen bonding, could influence the self-assembly and packing of these materials in the solid state, leading to desirable bulk properties.

Catalysis and Ligand Design with Sulfonyl Carboxylic Acids

The carboxylate group of this compound can act as a ligand for metal ions. The coordination of carboxylates to metal centers is a fundamental concept in coordination chemistry and has been widely used in the design of catalysts for a variety of chemical transformations. nih.gov The presence of the sulfonyl group in the ligand backbone could modulate the electronic properties and steric environment of the resulting metal complex.

This modulation can have a significant impact on the catalytic activity and selectivity of the metal center. For instance, the electron-withdrawing nature of the sulfonyl group could influence the redox potential of the metal, which is a critical parameter in many catalytic cycles. While specific research on this compound as a ligand is not available, the general principles of ligand design suggest that it could be a valuable component in the development of new catalysts. Enantioselective reactions of lithiated sulfones have been achieved using chiral ligands, indicating the potential for α-sulfonyl compounds in asymmetric catalysis. mdpi.com

The table below summarizes the potential applications based on the functional groups present in this compound and the known chemistry of analogous compounds.

Functional Group Potential Application Area Relevant Chemistry/Analogy
Carboxylic AcidComplex Molecule SynthesisDecarboxylative cross-coupling reactions docbrown.info
Carboxylic AcidPolymer Synthesis (Monomer)Polycondensation to form polyesters/polyamides justia.com
Carboxylic AcidPolymer Synthesis (Initiator)Conversion to an ATRP initiator
Sulfonyl GroupFunctional PolymersIntroduction of polarity and thermal stability rsc.org
Carboxylic Acid & Sulfonyl GroupFunctional MaterialsPrecursor to materials with specific electronic/optical properties
Carboxylate (from Carboxylic Acid)Catalysis and Ligand DesignCoordination to metal centers to form catalysts nih.gov

Conclusion and Future Research Directions in Sulfonyl Propanoic Acid Chemistry

Summary of Current Research Advancements

Unexplored Synthetic Transformations and Derivatizations

Given the lack of established synthetic routes to 2-(Propane-1-sulfonyl)propanoic acid, this area is ripe for exploration. Potential synthetic strategies could involve the oxidation of a corresponding thioether precursor, such as 2-(propylthio)propanoic acid. The challenges in such a synthesis would include controlling the oxidation state to avoid over-oxidation to the sulfonic acid and managing the chemoselectivity of the reaction.

Once synthesized, the derivatization of this compound could open up a variety of chemical avenues. Key unexplored transformations could include:

Esterification: Conversion of the carboxylic acid moiety to various esters could modulate the compound's solubility and pharmacokinetic properties, should it have any biological activity.

Amidation: Formation of amides by reacting the carboxylic acid with a range of amines could lead to a diverse library of new chemical entities with potential applications in materials science or pharmacology.

Reduction: Reduction of the carboxylic acid to the corresponding alcohol, 2-(propane-1-sulfonyl)propan-1-ol, would provide a different functional group for further chemical modifications.

Halogenation: Alpha-halogenation of the propanoic acid backbone could introduce a reactive handle for subsequent nucleophilic substitution reactions.

These potential derivatizations are foundational in organic synthesis and represent a logical starting point for investigating the chemical reactivity and potential utility of this molecule.

Emerging Roles in Novel Chemical Methodologies

The unique combination of a carboxylic acid and a sulfone functional group in this compound suggests potential, yet unexplored, roles in novel chemical methodologies. The electron-withdrawing nature of the sulfonyl group could influence the acidity of the alpha-proton, potentially making it a useful substrate in reactions requiring carbanion formation.

Furthermore, sulfones are known for their thermal and chemical stability, which could make derivatives of this compound suitable as ligands in catalysis or as building blocks in the synthesis of complex molecules. The bifunctional nature of the molecule could also allow it to act as a linker or spacer in the design of functional materials or bioactive conjugates. However, without experimental data, these potential applications remain theoretical.

Challenges and Opportunities for Future Investigations

The primary challenge in the study of this compound is the current lack of fundamental data. The immediate opportunity lies in the development of a reliable and scalable synthetic route to produce the compound in sufficient quantities for thorough characterization and investigation.

Future research should focus on:

Synthesis and Characterization: Establishing a robust synthetic pathway and fully characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).

Physicochemical Properties: Determining key physicochemical parameters such as pKa, solubility, and stability.

Exploratory Reactivity Studies: Investigating the reactivity of the compound in a variety of chemical transformations to understand its synthetic potential.

Biological Screening: Conducting preliminary biological assays to explore any potential bioactivity, for instance, as an enzyme inhibitor or antimicrobial agent, given the known properties of other sulfonyl compounds and propanoic acid.

The study of this compound represents a frontier in small molecule research. While the current landscape is largely uncharted, the fundamental principles of organic chemistry suggest that this compound could hold interesting properties and potential applications waiting to be discovered. The initial hurdle of its synthesis, once overcome, will open the door to a new area of sulfonyl propanoic acid chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Propane-1-sulfonyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of propane-1-thiol followed by oxidation to the sulfonyl group and subsequent coupling to propanoic acid. Key parameters include temperature control (e.g., maintaining 0–5°C during sulfonation to prevent side reactions) and stoichiometric ratios of oxidizing agents (e.g., H₂O₂ or KMnO₄). Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track sulfonyl group formation (C=O and S=O stretches at ~1700 cm⁻¹ and ~1150 cm⁻¹, respectively) .
  • Optimization Tips : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. For purification, employ column chromatography with silica gel and ethyl acetate/hexane gradients to separate sulfonic acid byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show a triplet for the sulfonyl-adjacent CH₂ group (δ 3.1–3.3 ppm) and a carboxylic acid proton (δ ~12 ppm). ¹³C NMR will confirm the sulfonyl group (C-SO₂ at ~55 ppm) and carboxylic carbon (δ ~175 ppm).
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) in negative ion mode can verify the molecular ion peak (expected m/z: calculated for C₆H₁₂O₄S⁻ = 179.03) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol/water mixtures and analyze using X-ray diffraction (see protocols in for analogous compounds) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via HPLC with a C18 column (UV detection at 210–220 nm). Sulfonyl-containing compounds are typically stable in acidic conditions but may hydrolyze in strongly basic media (>pH 10) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C in anhydrous DMSO or under nitrogen to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Parameterize the sulfonyl group’s partial charges using density functional theory (DFT) calculations at the B3LYP/6-31G* level.
  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze hydrogen bonding between the sulfonyl group and active-site residues (e.g., Arg120 in COX-2) .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer :

  • Case Example : If NMR signals for diastereomers overlap, use chiral derivatization (e.g., Mosher’s acid chloride) to separate enantiomers. Alternatively, employ 2D NMR (COSY, HSQC) to assign overlapping protons .
  • Cross-Validation : Compare experimental IR and MS data with computational predictions (e.g., Gaussian 16 for vibrational modes) to confirm functional groups .

Q. How can researchers design structure-activity relationship (SAR) studies for sulfonyl-containing propanoic acid derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modifications to the sulfonyl group (e.g., replacing propane with aryl or fluorinated chains). Test bioactivity in assays like COX-2 inhibition or TNF-α suppression.
  • Data Analysis : Use multivariate regression to correlate electronic properties (Hammett σ constants) or steric parameters (Taft Es) with activity. For example, bulky substituents on the sulfonyl group may enhance selectivity .

Q. What experimental approaches mitigate challenges in studying the compound’s pharmacokinetics?

  • Methodological Answer :

  • In Vitro Assays : Measure plasma protein binding using equilibrium dialysis and metabolic stability in liver microsomes. Sulfonyl groups often reduce metabolic clearance but may increase renal excretion.
  • In Vivo Studies : Administer the compound via intravenous and oral routes in rodent models. Use LC-MS/MS to quantify plasma concentrations and calculate bioavailability (F >50% suggests good absorption) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.